molecular formula C13H11ClN2O3S B12122807 Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- CAS No. 927989-63-7

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-

Cat. No.: B12122807
CAS No.: 927989-63-7
M. Wt: 310.76 g/mol
InChI Key: FUTJPGUNGCITEF-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a pyrimidinyl group, which is further modified with methyl and methylthio groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. The methyl and methylthio groups are then added using appropriate alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-5-chloro-, methyl ester: This compound shares a similar benzoic acid core but differs in the substituents attached to the aromatic ring.

    2-Chloro-5-(methylthio)benzoic acid: Another related compound with a similar structure but different functional groups.

Uniqueness

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

927989-63-7

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

5-chloro-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C13H11ClN2O3S/c1-7-5-11(16-13(15-7)20-2)19-10-4-3-8(14)6-9(10)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

FUTJPGUNGCITEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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